molecular formula C14H13N5O3 B2879102 1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338651-95-8

1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No.: B2879102
CAS No.: 1338651-95-8
M. Wt: 299.29
InChI Key: ZAUPGFHIASPKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The oxadiazole ring is attached to a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . This ring is connected to a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles . The exact spatial arrangement of these rings and the other groups in the molecule would require more specific information or computational modeling to determine.

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, which share structural features with the specified compound, are extensively studied for their therapeutic applications. These compounds exhibit a wide array of bioactivities due to their ability to effectively bind with various enzymes and receptors through numerous weak interactions. Research has shown that 1,3,4-oxadiazole-based compounds are being actively explored for their potential in treating diverse ailments, including cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral infections. The structural uniqueness of the 1,3,4-oxadiazole ring, akin to the compound , provides a foundation for the development of new medicinal agents with high therapeutic efficacy and minimal toxicity (Verma et al., 2019).

1,3,4-Oxadiazole in Drug Development

1,3,4-Oxadiazole cores are pivotal in the development of new drugs due to their pharmacological diversity. These compounds are recognized for their broad application in medicinal chemistry as surrogates of carboxylic acids, carboxamides, and esters. The 1,3,4-oxadiazole moiety, integral to compounds like the one mentioned, is celebrated for its pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. This highlights the significance of 1,3,4-oxadiazole-containing compounds in synthesizing efficacious and less toxic medicinal agents, offering new perspectives in drug discovery (Rana, Salahuddin, & Sahu, 2020).

Applications in Metal-Ion Sensing

The 1,3,4-oxadiazole scaffold, part of the chemical structure in discussion, is not limited to pharmaceuticals but extends to material science, demonstrating utility in developing chemosensors for metal ions. The photoluminescent properties, thermal and chemical stability, and the presence of potential coordination sites within these molecules make them ideal candidates for sensing applications. This is particularly relevant in the context of environmental monitoring and the development of diagnostic tools, where 1,3,4-oxadiazole derivatives can serve as building blocks for fluorescent frameworks tailored for the selective detection of metal ions (Sharma, Om, & Sharma, 2022).

Biological Activities of Coumarin and Oxadiazole Derivatives

Exploring the biological activities of oxadiazole derivatives further, these compounds, including structures similar to the specified chemical, are recognized for their antimicrobial, anticancer, and anti-inflammatory properties. The research into coumarin and oxadiazole derivatives has paved the way for the synthesis of more effective drugs, underscoring the versatility and potential of the oxadiazole ring in contributing to the development of new therapeutic agents with varied biological activities (Jalhan et al., 2017).

Future Directions

The oxadiazole ring system found in this compound is a common feature in many pharmaceuticals and has been the subject of ongoing research . Future directions could include further exploration of the synthetic routes to this compound, investigation of its physical and chemical properties, and testing of its biological activity. This could lead to the development of new drugs with improved properties.

Properties

IUPAC Name

1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-2-3-11-17-13(22-18-11)9-4-5-15-12(6-9)19-7-10(14(20)21)16-8-19/h4-8H,2-3H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUPGFHIASPKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.